![molecular formula C24H20N4 B14321562 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline CAS No. 104979-65-9](/img/structure/B14321562.png)
4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C18H16N4, and it has a molecular weight of 292.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The diazonium salt is then coupled with N,N-diphenylaniline under basic conditions to form the desired azo compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photoisomerization, where the trans-configuration of the azo group converts to the cis-configuration upon exposure to light. This property is exploited in various applications, including molecular switches and sensors. The compound’s interaction with biological molecules can lead to changes in their structure and function, making it useful in therapeutic and diagnostic applications .
Comparaison Avec Des Composés Similaires
4-Aminoazobenzene: Similar in structure but lacks the diphenylamine moiety.
Azobenzene: A simpler azo compound with two phenyl groups linked by a diazenyl group.
4-[(E)-(4-Methylphenyl)diazenyl]aniline: Similar structure with a methyl group instead of an amino group.
Uniqueness: 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline is unique due to the presence of both an amino group and a diphenylamine moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo photoisomerization and its vibrant color are particularly noteworthy .
Propriétés
Numéro CAS |
104979-65-9 |
|---|---|
Formule moléculaire |
C24H20N4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-[[4-(N-phenylanilino)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C24H20N4/c25-19-11-13-20(14-12-19)26-27-21-15-17-24(18-16-21)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H,25H2 |
Clé InChI |
BVJXAWTYNXXDOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


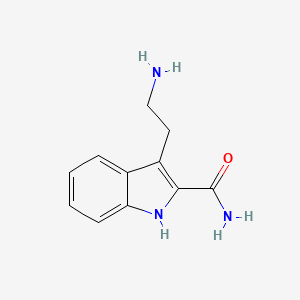
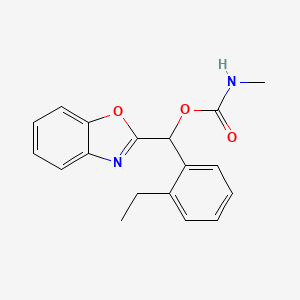

![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
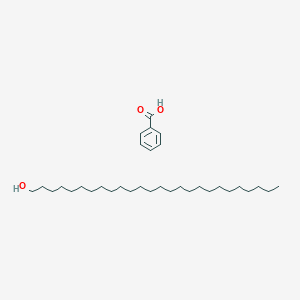
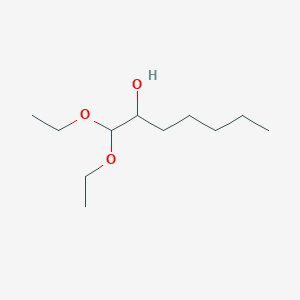
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
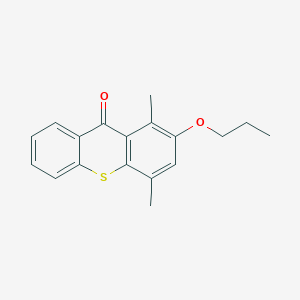
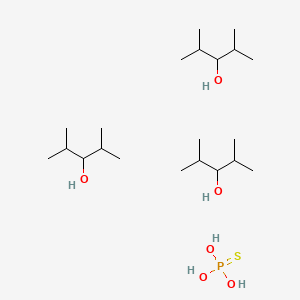
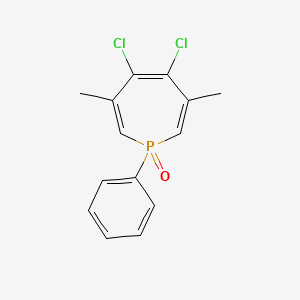
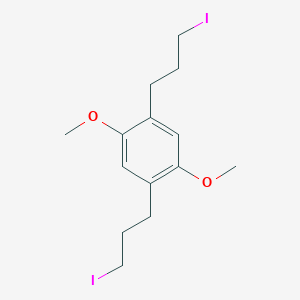

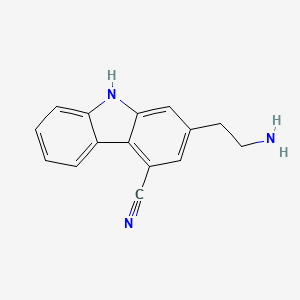
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)
